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Compound Focus: Bimiralisib

CAS No.: 1225037-39-7

Cat. No.: S002180

Molecular & Pharmacological Profile

Attribute Description

Primary Mechanism Dual pan-class | PI3K and mTOR kinase inhibitor [1] [2]
PI3K Isoform Selectivity  Pan-inhibitor of class I isoforms (a, B, y, 0) [3] [1] [2]

MTOR Inhibition Direct, ATP-competitive inhibitor of both mTORC1 and mTORC2
complexes [1] [2]

Key Distinguishing Designed to penetrate the blood-brain barrier, offering potential for CNS
Feature malignancies [1]
Chemical Class 4,6-dimorpholino-1,3,5-triazine [1]

Clinical Dosing, Efficacy & Safety

The clinical development of bimiralisib has involved optimizing its dosing schedule to balance efficacy with

manageable toxicity.
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Aspect Findings from Clinical Trials

Recommended Phase 2 140 mg on two consecutive days per week (Intermittent Schedule A)
Dose (Oral) [3]1[1]

Maximum Tolerated Dose 80 mg once daily; limited by grade 3 fatigue [3]

(Continuous)

Notable Efficacy Signal A partial response in a patient with head and neck squamous cancer
harboring a NOTCH1T199"M mytation [3]

Most Frequent Adverse Hyperglycemia, nausea, fatigue, neutropenia, thrombocytopenia,
Events diarrhea [3] [2]
Safety Profile Intermittent schedules show fewer high-grade adverse events while

maintaining biological activity [3] [1]

Topical Formulation A 2% gel has shown high efficacy (up to 92% clearance) and
tolerability in treating actinic keratosis [4] [5]

Scientific Rationale for Dual Inhibition

The PI3BK/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is one
of the most frequently dysregulated pathways in human cancer. [6] The rationale for developing a dual
PIBK/mTOR inhibitor like bimiralisib stems from the limitations of agents that target only single

components of the pathway:

¢ Preventing Feedback Loops: Selective inhibition of mMTORCL1 (e.qg., by rapalogs) relieves a negative
feedback loop on PI3K, leading to paradoxical reactivation of AKT via mTORC2 and other
pathways. This can promote cell survival and compromise treatment efficacy. [1]

e Comprehensive Pathway Blockade: By simultaneously inhibiting the upstream kinase (P13K) and
the key downstream effector (INTOR), bimiralisib aims to achieve a more potent and sustained
suppression of the entire signaling cascade, potentially overcoming intrinsic and acquired resistance.

[1][2]

The following diagram illustrates the PI3K/AKT/mTOR pathway and the points targeted by bimiralisib.
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> Bimiralisib simultaneously inhibits PI3K (preventing PIP3 production) and both mTOR complexes,
providing a comprehensive blockade of the PI3K/AKT/mTOR signaling cascade. [3] [1]
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Future Clinical Direction

The development strategy for bimiralisib has evolved based on clinical findings:

¢ Intermittent Dosing: The adoption of intermittent schedules (e.g., two consecutive days per week) is
a key strategy to mitigate on-target toxicities like hyperglycemia, thereby improving the therapeutic
index for future studies. [3] [1]

¢ Precision Medicine Approach: The observation of a response in a patient with a NOTCH1 mutation
underscores the future potential of bimiralisib in biomarker-selected patient populations. [3] [1] [5]

e Topical Application: The promising efficacy and safety of the topical 2% gel formulation in actinic
keratosis represents a parallel development path in oncodermatology, with minimal systemic
exposure. [4]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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